CL2A-SN38

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

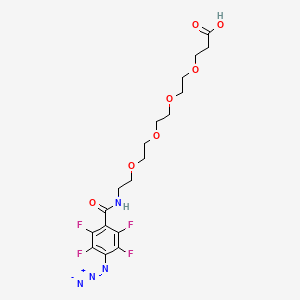

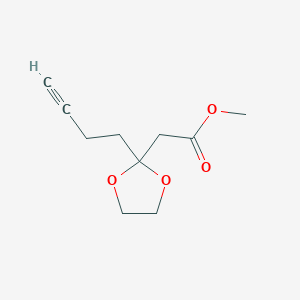

CL2A-SN38 is a compound that has gained significant attention in the field of cancer research. It is a drug-linker conjugate composed of the potent DNA topoisomerase I inhibitor SN-38 and a linker CL2A. This compound is primarily used to create antibody-drug conjugates (ADCs) that target specific cancer cells, delivering the cytotoxic SN-38 directly to the tumor site .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL2A-SN38 involves a multi-step process. The linker CL2A is designed to attach to the SN-38 molecule via a pH-sensitive benzyl carbonate bond. This bond allows the release of SN-38 in an acidic environment, such as the tumor microenvironment . The synthesis of this compound typically involves the following steps:

Preparation of the Linker: The CL2A linker is synthesized with a short non-cleavable seven polyethylene glycol segment.

Conjugation to SN-38: The linker is then attached to SN-38 through a series of chemical reactions, forming the final this compound compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory preparation. The process is optimized for higher yields and purity, ensuring that the final product meets the stringent requirements for clinical use .

Chemical Reactions Analysis

Types of Reactions

CL2A-SN38 undergoes several types of chemical reactions, including:

Hydrolysis: The pH-sensitive benzyl carbonate bond in this compound hydrolyzes in acidic environments, releasing SN-38.

Conjugation Reactions: The attachment of the linker to SN-38 involves conjugation reactions that form stable bonds between the molecules.

Common Reagents and Conditions

Conditions: The reactions are typically carried out under controlled pH conditions to ensure the stability of the final product.

Major Products

The major product of these reactions is the this compound compound itself, which is used to create ADCs for targeted cancer therapy .

Scientific Research Applications

CL2A-SN38 has a wide range of scientific research applications, particularly in the field of cancer therapy. Some of its key applications include:

Antibody-Drug Conjugates (ADCs): This compound is used to create ADCs that target specific cancer cells, delivering the cytotoxic SN-38 directly to the tumor site

Cancer Research: The compound has shown significant antitumor effects against various human solid tumors, making it a valuable tool in cancer research

Drug Development: This compound is used in the development of new cancer therapies, particularly for tumors that are resistant to conventional treatments.

Mechanism of Action

The mechanism of action of CL2A-SN38 involves the targeted delivery of SN-38 to cancer cells. The CL2A linker allows the compound to remain stable in the bloodstream and release SN-38 in the acidic environment of the tumor. SN-38 then inhibits DNA topoisomerase I, leading to DNA damage and cell death .

Comparison with Similar Compounds

CL2A-SN38 is unique in its design and mechanism of action. Similar compounds include:

Sacituzumab Govitecan: An ADC that uses a similar hydrolysable linker to deliver SN-38 to cancer cells.

This compound stands out due to its pH-sensitive release mechanism, which allows for more targeted delivery and reduced toxicity to healthy cells .

Properties

Molecular Formula |

C73H97N11O22 |

|---|---|

Molecular Weight |

1480.6 g/mol |

IUPAC Name |

[4-[[6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate |

InChI |

InChI=1S/C73H97N11O22/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87)/t49?,51?,61?,73-/m0/s1 |

InChI Key |

CMVRBCDBISKHME-MHHXDCQBSA-N |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)

![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)

![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)